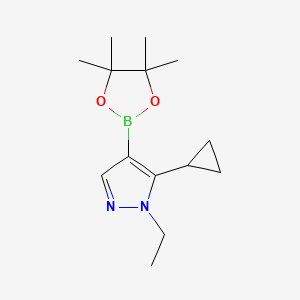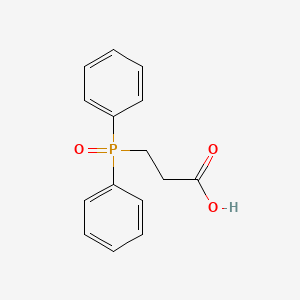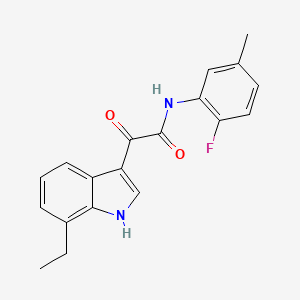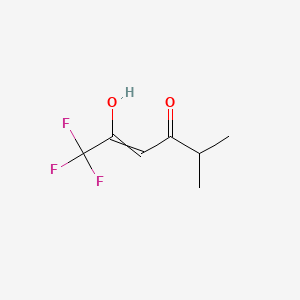
2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile is a complex organic compound that features a combination of pyrrole and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile typically involves the condensation of 2,5-dimethylpyrrole with a thiophene derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole or thiophene derivatives.
科学研究应用
2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
Similar Compounds
2,5-Dimethylpyrrole: A simpler analog that lacks the thiophene and carbonitrile groups.
4-Methyl-5-propylthiophene: A thiophene derivative without the pyrrole and carbonitrile groups.
2,3,4,5-Tetraiodopyrrole: A pyrrole derivative with iodine substituents.
Uniqueness
2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile is unique due to its combination of pyrrole and thiophene rings, along with the presence of a carbonitrile group. This structural complexity provides it with distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C15H18N2S |
|---|---|
分子量 |
258.4 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile |
InChI |
InChI=1S/C15H18N2S/c1-5-6-14-12(4)13(9-16)15(18-14)17-10(2)7-8-11(17)3/h7-8H,5-6H2,1-4H3 |
InChI 键 |
SSVDIFJTWSJQBN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=C(S1)N2C(=CC=C2C)C)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12471711.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}acetamide](/img/structure/B12471714.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471717.png)
![(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12471718.png)



![N-[(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]glycine](/img/structure/B12471749.png)


![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471765.png)
![4-[(2-Methylbut-3-yn-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12471773.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471781.png)
